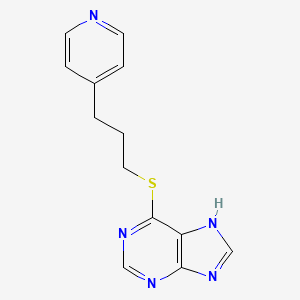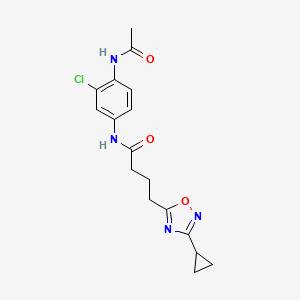
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine is a heterocyclic compound that features a purine core with a pyridinylpropylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine and 3-(pyridin-4-yl)propylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dimethylformamide (DMF), and the reaction is typically catalyzed by a base such as potassium carbonate (K2CO3).
Procedure: The purine is reacted with 3-(pyridin-4-yl)propylthiol in the presence of K2CO3 in DMF at elevated temperatures (around 100°C) for several hours. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the pyridinylpropylsulfanyl substituent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine
Uniqueness
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine is unique due to its specific structural features, which allow for a wide range of chemical modifications and potential biological activities. Its combination of a purine core with a pyridinylpropylsulfanyl substituent provides a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
IUPAC Name |
6-(3-pyridin-4-ylpropylsulfanyl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1(2-10-3-5-14-6-4-10)7-19-13-11-12(16-8-15-11)17-9-18-13/h3-6,8-9H,1-2,7H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUCBMECCXDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-6-fluorophenyl)methyl]-5-(4,5,6,7-tetrahydro-1H-indazol-6-yl)-1,2,4-oxadiazole](/img/structure/B7425749.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B7425758.png)
![3-Methyl-1-[4-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]piperazin-1-yl]butan-1-one](/img/structure/B7425759.png)

![1-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-propan-2-ylpiperidin-3-amine](/img/structure/B7425788.png)
![5-nitro-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7425792.png)
![N-[3-fluoro-4-(oxolan-2-ylmethylamino)phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7425797.png)
![3-[[Cyclopropylmethyl-(5-nitropyrimidin-2-yl)amino]methyl]phenol](/img/structure/B7425800.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(oxolan-3-yl)ethanone](/img/structure/B7425803.png)
![Ethyl 1-methyl-4-[(6-phenylpyridazine-4-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B7425810.png)
![N-(4-methoxy-3-propan-2-yloxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7425817.png)
![1-[2-(2-Methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-3-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]urea](/img/structure/B7425824.png)
![1-O-ethyl 4-O-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B7425828.png)
